[(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound is a thiazolidinone derivative characterized by a conjugated benzylidene moiety substituted with a 4-chlorobenzyloxy group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. The thiazolidinone core contains a 4-oxo-2-thioxo functional group, which is critical for its biological activity, particularly in modulating enzyme inhibition and antimicrobial properties . The acetic acid side chain at the 3-position enhances solubility and facilitates interactions with biological targets, such as aldose reductase or bacterial enzymes . Its synthesis typically involves cyclization and condensation reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S2/c1-2-27-17-9-14(10-18-20(26)23(11-19(24)25)21(29)30-18)5-8-16(17)28-12-13-3-6-15(22)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,25)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCYCIJCJNEGBG-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of related compounds:
Pharmacological Profiles
- Aldose Reductase Inhibition : The 4-chlorobenzyloxy group in the target compound may enhance electron-withdrawing effects, improving binding to aldose reductase’s hydrophobic pocket compared to methoxy or hydroxy substituents ().
- Antimicrobial Activity : The ethoxy group likely increases lipophilicity, facilitating penetration into bacterial membranes, similar to 5-indolylmethylen derivatives ().
Physicochemical Properties
- Solubility : The acetic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ).
- Thermal Stability : Substituted benzylidene groups (e.g., 4-chlorobenzyloxy) enhance thermal stability compared to unsubstituted analogues ().
Key Research Findings
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) at the benzylidene ring improve enzyme inhibition by stabilizing charge-transfer interactions .
- Ethoxy substituents balance lipophilicity and steric effects, optimizing bioavailability .
Biological Efficacy: Compounds with 4-chloro or 4-fluoro substituents (e.g., ) show superior antimicrobial activity compared to hydroxy-substituted derivatives . Rhodanine-3-acetamide derivatives () demonstrate nanomolar inhibition of aldose reductase, a benchmark for antidiabetic drug development.
Thermal and Chemical Stability: Natural polymer conjugates (e.g., lignin, cellulose) of thiazolidinone derivatives exhibit enhanced thermal stability (ΔT₅₀ = +30–50°C) compared to free compounds .
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